molecular formula C19H20N2O3S B12520477 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- CAS No. 651335-30-7

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-

Cat. No.: B12520477
CAS No.: 651335-30-7
M. Wt: 356.4 g/mol
InChI Key: FZLCZRNRVXXMGN-UHFFFAOYSA-N
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Description

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidinylmethyl Group: This can be achieved through alkylation reactions, where the indole nitrogen is alkylated with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfonyl and pyrrolidinylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Indol-6-ol, 3-(phenylsulfonyl)-1-methyl-: Lacks the pyrrolidinylmethyl group.

    1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of pyrrolidinylmethyl.

    1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-morpholinylmethyl)-: Contains a morpholinylmethyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.

Properties

CAS No.

651335-30-7

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)indol-6-ol

InChI

InChI=1S/C19H20N2O3S/c22-15-8-9-17-18(11-15)21(12-14-5-4-10-20-14)13-19(17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,13-14,20,22H,4-5,10,12H2

InChI Key

FZLCZRNRVXXMGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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